![molecular formula C17H23N3O4S B4879821 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4879821.png)
1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide
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Overview
Description
1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide, commonly known as MS-275, is a potent histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Mechanism of Action
MS-275 exerts its pharmacological effects by inhibiting the activity of 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide enzymes, which are responsible for the deacetylation of lysine residues on histone proteins. By inhibiting 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide activity, MS-275 promotes the acetylation of histones, leading to alterations in gene expression and chromatin structure. This, in turn, leads to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the modulation of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
MS-275 has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering gene expression and chromatin structure. In animal models of Alzheimer's disease, MS-275 has been shown to improve cognitive function by promoting neuronal differentiation and reducing neuroinflammation. In animal models of autoimmune diseases, MS-275 has been shown to reduce inflammation by modulating immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of MS-275 is its potent and selective inhibitory activity against 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide enzymes. This makes it a valuable tool for studying the role of 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamides in various biological processes. However, one of the limitations of MS-275 is its relatively short half-life and poor pharmacokinetic properties, which may limit its effectiveness in vivo. Additionally, MS-275 has been shown to have off-target effects on other enzymes, which may complicate its interpretation in experimental settings.
Future Directions
For research on MS-275 include the development of more potent and selective 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms by which MS-275 exerts its pharmacological effects in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of MS-275 in human patients with cancer, neurological disorders, and autoimmune diseases.
Synthesis Methods
MS-275 can be synthesized through a multistep process starting from 4-piperidinecarboxylic acid and 2-oxo-1-pyrrolidineacetic acid. The final product is obtained by reacting 4-(2-oxo-1-pyrrolidinyl)phenylamine with methylsulfonyl chloride and 4-piperidinecarboxylic acid, followed by purification using column chromatography.
Scientific Research Applications
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide inhibitors like MS-275 have been shown to induce differentiation, cell cycle arrest, and apoptosis in cancer cells, making them promising candidates for cancer therapy. MS-275 has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in animal models of autoimmune diseases.
properties
IUPAC Name |
1-methylsulfonyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)19-11-8-13(9-12-19)17(22)18-14-4-6-15(7-5-14)20-10-2-3-16(20)21/h4-7,13H,2-3,8-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOVIWSPOPHBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide |
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